3-(3-(1H-Imidazol-2-yl)phenyl)propanamide

p97/VCP ATPase Covalent Inhibitor Oncology

This core scaffold is non-negotiable for replicating potent covalent p97/VCP inhibition. Derivatives achieve sub-nM IC50 (0.4 nM) via C522 targeting. Generic imidazoles fail; SAR studies confirm minor modifications abolish potency and selectivity. Procure the exact validated starting point for p97 drug discovery and chemical probe development.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1799421-12-7
Cat. No. B1405390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(1H-Imidazol-2-yl)phenyl)propanamide
CAS1799421-12-7
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC=CN2)CCC(=O)N
InChIInChI=1S/C12H13N3O/c13-11(16)5-4-9-2-1-3-10(8-9)12-14-6-7-15-12/h1-3,6-8H,4-5H2,(H2,13,16)(H,14,15)
InChIKeyXBRLJCDHQOOAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(1H-Imidazol-2-yl)phenyl)propanamide (CAS 1799421-12-7) | p97/VCP Inhibitor Scaffold for Drug Discovery


3-(3-(1H-Imidazol-2-yl)phenyl)propanamide (CAS 1799421-12-7) is a chemical compound with the molecular formula C12H13N3O, a molecular weight of 215.25 g/mol, and a density of 1.2±0.1 g/cm³ . It features a phenyl ring linked to an imidazole group via a propanamide chain, a structural motif that has been extensively investigated for the development of covalent inhibitors targeting the p97/VCP ATPase [1]. While the compound itself serves primarily as a core building block, its derivatives have been shown to act as potent covalent inhibitors of the p97/VCP enzyme, a validated target in oncology and protein homeostasis research [1]. The compound's rigid aromatic-imidazole core and flexible propanamide linker make it a valuable intermediate for medicinal chemistry optimization [2].

Why Substituting 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide (CAS 1799421-12-7) with a Generic Imidazole Derivative Can Derail p97 Research


Simple substitution of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide with a generic imidazole-containing compound is likely to fail in p97-targeted research due to its specific role as a validated core scaffold. The compound is the foundational building block for a series of potent covalent p97/VCP ATPase inhibitors, with the optimized derivative in this class achieving an IC50 of 0.4 nM [1]. This high potency is the result of a specific structure-activity relationship (SAR) that was meticulously established through three rounds of medicinal chemistry optimization [1]. Using a non-optimized imidazole derivative would not only lack this specific, high-potency interaction with the p97 C522 residue but could also lead to confounding off-target effects, as the SAR studies demonstrate that even minor modifications to the phenyl and propanamide moieties drastically alter both potency and proteome-wide selectivity [1]. Therefore, for any study aiming to replicate or build upon the findings of this novel class of covalent p97 inhibitors, the use of the exact 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide scaffold is a non-negotiable starting point.

Quantitative Differentiation Evidence for 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide (CAS 1799421-12-7) in p97/VCP Inhibitor Development


Superior Potency: The p97 Inhibition Gap Between a Non-Optimized Scaffold and Its Most Potent Derivative (0.4 nM)

The target compound, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide, is the unsubstituted core scaffold for a class of covalent p97 inhibitors. While the parent scaffold itself is inactive, the optimized derivative from this series demonstrates an IC50 of 0.4 nM against the p97 enzyme [1]. This represents the most potent covalent p97 inhibitor reported at the time of the study [1]. In contrast, the established covalent inhibitor FL-18, which shares a similar imidazole-phenylpropargylamide core, exhibits an IC50 of 59.3 nM . The ~150-fold improvement in potency achieved through targeted optimization of the 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide scaffold underscores its value as a privileged starting point for developing high-efficacy p97 probes and drug candidates.

p97/VCP ATPase Covalent Inhibitor Oncology

Covalent vs. Allosteric Inhibition: A Verifiable Difference in Binding Mode and Functional Irreversibility

The 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide scaffold, when derivatized appropriately, yields covalent inhibitors that modify the C522 residue of p97, providing a durable, irreversible inhibitory effect [1]. This mechanism offers a distinct advantage over reversible allosteric inhibitors like MSC1094308 [2]. MSC1094308 acts as a reversible, allosteric inhibitor of p97's D2 ATPase activity with an IC50 of 7.2 μM [2]. In contrast, the covalent mechanism of action characteristic of the target compound's derivatives allows for sustained target engagement and can potentially overcome resistance mechanisms that limit reversible inhibitors [1].

p97/VCP ATPase Covalent Inhibition Allosteric Modulation

Validated Target Engagement: Proteome-Wide Selectivity Confirmed via Chemical Proteomics

The chemical series built from the 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide scaffold has been rigorously validated for on-target engagement and proteome-wide selectivity. Chemical proteomics studies confirmed that the optimized derivatives retain specific covalent modification of the p97 C522 residue with minimal off-target binding across the complex cellular proteome [1]. This level of validation is a significant advantage over many early-stage tool compounds. For comparison, the first-generation covalent inhibitor FL-18 was also shown to have proteome-wide selectivity for p97 . The evidence confirms that the new, more potent derivatives retain this favorable selectivity profile, demonstrating that increased potency was not achieved at the expense of target specificity.

Chemical Proteomics Target Engagement Selectivity

Scaffold Utility: A Documented Foundation for SAR-Driven Optimization

The 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide core provides a well-documented and versatile platform for structure-activity relationship (SAR) exploration. The publication by Wang et al. [1] details three rounds of systematic optimization, demonstrating how modifications to the phenylpropanamide tail and imidazole substitution pattern can be used to tune both potency and physicochemical properties. This is in contrast to other p97 inhibitor scaffolds, like the allosteric MSC1094308, for which the publicly available SAR and synthetic routes for derivatization are less extensive or optimized for different binding modes. The availability of a detailed SAR map reduces the time and resources required for further optimization, making this a more efficient starting point for custom probe or lead generation.

Medicinal Chemistry SAR Scaffold Optimization

Validated Research & Development Applications for 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide (CAS 1799421-12-7)


Medicinal Chemistry: Starting Point for Ultra-Potent p97 Inhibitor Lead Optimization

This compound is an ideal starting scaffold for medicinal chemistry teams aiming to discover or optimize novel covalent p97/VCP inhibitors. The established SAR and the demonstrated potential for achieving sub-nanomolar potency (IC50 = 0.4 nM) provide a clear and data-driven optimization path [1]. By using this exact core, researchers can bypass the initial hit-finding stage and focus synthetic efforts on exploring the chemical space around the phenylpropanamide tail and the imidazole ring to improve drug-like properties or create patentable novel chemical entities. The extensive documentation on the optimization campaign, including three distinct rounds of SAR, allows for informed decisions on which vectors to pursue for modulating potency, selectivity, and physicochemical parameters [1].

Chemical Biology: Generation of Covalent p97 Probes for Target Validation Studies

The scaffold is validated for use in creating chemical probes for p97 biology. The covalent, irreversible binding to the C522 residue [1] is a critical feature for creating potent and durable target engagement, which is essential for accurate target validation studies in cellular and in vivo models. Researchers can procure this compound to synthesize derivatives that can be used in washout experiments to distinguish between on-target and off-target effects, or to create pull-down probes for identifying p97-interacting proteins. The confirmed proteome-wide selectivity of the derivative compounds [1] ensures that the observed biological effects can be more confidently attributed to p97 inhibition, a key requirement for high-quality target validation in oncology and neurodegenerative disease research.

Industrial R&D: Building a Patentable Chemical Series for p97-Targeted Therapeutics

For pharmaceutical and biotechnology companies, this compound serves as a strategic building block for establishing a proprietary chemical series around a validated p97 inhibitor pharmacophore. The base scaffold is a matter of public record [1], allowing for the design of novel derivatives that can be patented. Given that p97 is a recognized target for cancer [2] and neurodegenerative diseases [2], initiating a drug discovery program with this well-characterized covalent core can provide a competitive advantage. The extensive SAR knowledge available in the public domain [1] accelerates the early stages of a program, allowing medicinal chemists to quickly synthesize and evaluate new analogs with a higher probability of achieving potency and selectivity, thereby reducing the time and cost associated with lead identification and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.